8-Azido-1-octanol

LogP hydrophobicity spacer arm

Researchers needing defined hydrophobic spacer arms for click chemistry often face PEG linker solubility mismatches in lipid or polymer systems. 8-Azido-1-octanol (CAS 57395-46-7) offers a discrete, non-PEG alternative. - C8 alkyl backbone (LogP 1.97): Enables membrane anchoring & hydrophobic surface grafting where PEG azides fail. - ~10-11 Å fixed spacer: Ensures reproducible conjugation geometry for PROTACs, ADC linkers, or SAMs. - Terminal -OH & -N3: Dual activation sites for custom chain extension or direct CuAAC/SPAAC.

Molecular Formula C8H17N3O
Molecular Weight 171.24 g/mol
CAS No. 57395-46-7
Cat. No. B3145442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Azido-1-octanol
CAS57395-46-7
Molecular FormulaC8H17N3O
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESC(CCCCO)CCCN=[N+]=[N-]
InChIInChI=1S/C8H17N3O/c9-11-10-7-5-3-1-2-4-6-8-12/h12H,1-8H2
InChIKeyBUXZAPDMVRBVOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Azido-1-octanol: C8 Alkyl Azide for Click Chemistry


8-Azido-1-octanol (CAS 57395-46-7) is a heterobifunctional alkyl azide with the molecular formula C8H17N3O and a molecular weight of 171.24 Da . The compound features a terminal primary azide group (-N3) at the C8 position and a terminal hydroxyl group (-OH) at the C1 position of an eight-carbon linear alkyl chain [1]. As a click chemistry building block, the azide moiety participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), strain-promoted azide-alkyne cycloaddition (SPAAC) with cyclooctyne derivatives (e.g., DBCO, BCN), and ruthenium-catalyzed cycloaddition reactions to form stable 1,2,3-triazole linkages . The hydroxyl terminus enables further derivatization via esterification, etherification, or activation for conjugation. The compound is typically supplied at 95–97% purity and requires storage at -20°C protected from light and moisture .

Azide handle CuAAC / SPAAC / RuAAC compatible
Spacer C8 alkyl, hydrophobic, ~10 Å separation
Terminal group Hydroxyl for esterification or etherification

8-Azido-1-octanol: Alkyl vs PEG Azide Differentiation


Despite both bearing terminal azide and hydroxyl groups, 8-azido-1-octanol and PEG-based azide-alcohol linkers (e.g., Azido-PEG3-alcohol, Azido-PEG6-alcohol) exhibit fundamentally distinct physicochemical profiles that preclude generic substitution. The C8 alkyl backbone of 8-azido-1-octanol (LogP = 1.97) [1] confers substantial hydrophobicity and membrane permeability, whereas PEG-based linkers are engineered for aqueous solubility . The discrete eight-carbon spacer length of approximately 10–11 Å in extended conformation provides a specific spatial separation between conjugated entities, contrasting with the flexible, hydrophilic PEG chains of variable lengths . Furthermore, the alkyl azide exhibits different thermal and shock sensitivity profiles compared to PEG azides [2]. These differences in solubility, spacer geometry, and stability directly impact experimental outcomes in surface functionalization, bioconjugation, and material science applications. The following quantitative evidence documents the verifiable differentiation that guides scientific selection.

Hydrophobicity mismatch
C8 alkyl chain drives hydrophobic partitioning; PEG azides remain water-soluble. Performance in membrane or surface studies may shift significantly.
Spacer geometry
Discrete rigid C8 (~10 Å) vs flexible PEG chains alters spatial control and conjugate characterization. Direct substitution can compromise reproducible design.
Reactivity context
Direct alkyl-OH and PEG-OH exhibit different activation profiles. Conjugation chemistry optimized for PEG may not transfer without validation.

8-Azido-1-octanol: Key Differentiators from PEG Azides


LogP and Solubility: Hydrophobic Alkyl vs Hydrophilic PEG

8-Azido-1-octanol exhibits a calculated LogP of 1.97, indicating substantial hydrophobicity [1]. In contrast, Azido-PEG6-alcohol demonstrates markedly different solubility behavior with water solubility ≥44.2 mg/mL, DMSO solubility ≥41.3 mg/mL, and ethanol solubility ≥17.6 mg/mL . The PEG linker's 29-atom hydrophilic chain directly contrasts with the 8-carbon alkyl chain of 8-azido-1-octanol . This difference in hydrophobicity dictates whether a conjugate partitions into aqueous biological media or associates with hydrophobic compartments such as lipid bilayers or polymer matrices.

LogP & Solubility
Class-level inference
8-Azido-1-octanol: LogP 1.97 (calc.) Azido-PEG6-alcohol: water sol. ≥44.2 mg/mL
Hydrophobic vs hydrophilic spacer selection
Class-level; direct comparison data limited
LogP hydrophobicity spacer arm aqueous solubility membrane permeability

Discrete C8 Spacer vs Flexible PEG Chains

8-Azido-1-octanol provides a discrete C8 alkyl spacer with exactly 8 rotatable bonds and an extended chain length of approximately 10–11 Å [1]. In comparison, PEG-based linkers such as Azido-PEG6-alcohol contain a 29-atom chain with ethylene glycol repeat units that introduce greater conformational flexibility . This alkyl spacer offers a rigid, well-defined separation between the azide and hydroxyl functional groups, whereas PEG chains provide flexibility that may reduce spatial definition but increase solubility [2]. The discrete chain length of the alkyl spacer simplifies analytical characterization of conjugates compared to polydisperse PEG mixtures [2].

C8 Spacer vs PEG
Class-level inference
C8: 8 rotatable bonds, ~10–11 Å extended PEG6: 29-atom flexible chain, variable length
Defined rigid spacer supports reproducible conjugate design
Spacer lengths are estimated; direct conformational data not reported
spacer arm conformational flexibility steric accessibility linker length molecular geometry

Thermal Stability: Boiling Point Profile

8-Azido-1-octanol exhibits a boiling point of 108–110 °C at 1.5 Torr (reduced pressure) [1]. This thermal property reflects the compound's C8 alkyl chain length and influences handling and purification protocols. While direct quantitative boiling point comparisons with shorter-chain alkyl azides or PEG azides under identical pressure conditions are not uniformly reported in primary literature, class-level understanding indicates that increasing alkyl chain length correlates with higher boiling points and lower volatility [2]. This reduced volatility at ambient pressure contributes to safer handling characteristics compared to lower molecular weight organic azides [2].

Boiling Point
Data to verify
108–110 °C at 1.5 Torr
Supports distillation-based purification
Reduced pressure; no direct comparator data
thermal stability boiling point organic azide safety volatility distillation

Hydroxyl Reactivity: Direct vs PEG-Mediated Conjugation

8-Azido-1-octanol possesses a single terminal hydroxyl group (hydrogen bond donor count = 1, acceptor count = 3) that enables direct derivatization without an intervening PEG spacer [1]. In contrast, PEG-based azide-alcohol linkers such as Azido-PEG3-alcohol and Azido-PEG6-alcohol incorporate ethylene glycol repeat units between the azide and hydroxyl termini, which modifies the reactivity and steric accessibility of the hydroxyl group . The absence of an ether oxygen-rich spacer in 8-azido-1-octanol results in a hydroxyl group with different nucleophilicity and pKa characteristics compared to hydroxyl groups attached to PEG chains [1].

Hydroxyl Reactivity
Class-level inference
Direct C1-OH (H-donors=1, PSA=50 Ų) vs PEG-OH separated by ether chain
Different activation & conjugation profiles
Literature lacks direct reactivity comparison
heterobifunctional hydroxyl activation surface immobilization esterification conjugation

8-Azido-1-octanol: Application Scenarios


Hydrophobic Surface Functionalization via Click Chemistry

The LogP of 1.97 [1] enables 8-azido-1-octanol to functionalize hydrophobic polymer surfaces, self-assembled monolayers on gold, or carbon-based materials where PEG-based azide linkers would exhibit poor adsorption or phase separation. The azide terminus remains accessible for CuAAC or SPAAC conjugation with alkyne-functionalized probes, biomolecules, or nanoparticles, creating hydrophobic interfaces for sensor applications, anti-fouling coatings, or cell adhesion studies requiring non-aqueous surface chemistry.

Lipid Membrane Anchoring and Membrane Protein Studies

The C8 alkyl chain length and hydrophobic character (LogP = 1.97) [1] make 8-azido-1-octanol suitable for inserting into lipid bilayers as a membrane anchor. The azide group can subsequently capture alkyne-tagged ligands or probes via click chemistry at the membrane interface, enabling studies of membrane protein interactions, lipid raft dynamics, or drug-membrane partitioning without disrupting bilayer integrity . This application leverages the compound's amphiphilic character, where the hydroxyl group provides a hydrophilic anchor point while the alkyl chain associates with the hydrophobic bilayer core.

Precision Synthesis of Discrete Alkyl Spacer Conjugates

The discrete 8-carbon spacer with exactly 8 rotatable bonds [2] provides a well-defined separation distance of approximately 10–11 Å between conjugated entities. This precision is critical for applications requiring reproducible spatial control, such as small molecule-protein conjugates, oligonucleotide modifications, or synthetic routes to defined heterobifunctional linkers. Unlike polydisperse PEG mixtures that yield heterogeneous conjugate populations, the discrete C8 alkyl chain simplifies analytical characterization by LC-MS and NMR [3].

Building Block for Longer Alkyl Azide Linkers

The terminal hydroxyl group of 8-azido-1-octanol can be activated (e.g., via mesylation or tosylation) and chain-extended through Williamson ether synthesis or other alkylation methods to generate longer, custom-length alkyl azide linkers (e.g., C16, C24) . This synthetic versatility enables researchers to construct tailored hydrophobic spacer arms for applications requiring specific separation distances between azide-reactive handles and conjugated cargo, such as in PROTAC linker design, antibody-drug conjugate (ADC) spacer optimization, or defined polymer synthesis.

Application
Selection Property
Validation Focus
Hydrophobic surface functionalization
C8 alkyl chain hydrophobicity
CuAAC/SPAAC efficiency on hydrophobic substrates
Lipid membrane anchoring
Amphiphilic C8 spacer
Membrane incorporation and azide accessibility
Precision conjugate synthesis
Discrete ~10 Å alkyl spacer
LC-MS/NMR characterization of conjugates
Building block for longer linkers
Terminal hydroxyl for chain extension
Custom spacer synthesis via etherification

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